Cas no 1699567-34-4 (6-phenyl-5H,6H,7H,8H-imidazo1,2-apyrimidine)

6-phenyl-5H,6H,7H,8H-imidazo1,2-apyrimidine is a potent heterocyclic compound with distinct structural features. It offers a versatile platform for the synthesis of novel pharmaceuticals, agrochemicals, and materials. Its unique 1,2-apyrimidine core and substituted phenyl group contribute to its bioactivity and solubility, making it an attractive candidate for further investigation in various research areas.
6-phenyl-5H,6H,7H,8H-imidazo1,2-apyrimidine structure
1699567-34-4 structure
Product Name:6-phenyl-5H,6H,7H,8H-imidazo1,2-apyrimidine
CAS No:1699567-34-4
MF:C12H13N3
MW:199.251722097397
CID:6090441
PubChem ID:136839802
Update Time:2025-07-20

6-phenyl-5H,6H,7H,8H-imidazo1,2-apyrimidine Chemical and Physical Properties

Names and Identifiers

    • 6-phenyl-5H,6H,7H,8H-imidazo1,2-apyrimidine
    • 6-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
    • 1699567-34-4
    • EN300-1119134
    • Inchi: 1S/C12H13N3/c1-2-4-10(5-3-1)11-8-14-12-13-6-7-15(12)9-11/h1-7,11H,8-9H2,(H,13,14)
    • InChI Key: OJJRUHDWBYBHDD-UHFFFAOYSA-N
    • SMILES: N12C=CN=C1NCC(C1C=CC=CC=1)C2

Computed Properties

  • Exact Mass: 199.110947427g/mol
  • Monoisotopic Mass: 199.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 29.8Ų

6-phenyl-5H,6H,7H,8H-imidazo1,2-apyrimidine Pricemore >>

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Additional information on 6-phenyl-5H,6H,7H,8H-imidazo1,2-apyrimidine

Introduction to 6-phenyl-5H,6H,7H,8H-imidazo1,2-apyrimidine (CAS No. 1699567-34-4) in Modern Chemical and Pharmaceutical Research

6-phenyl-5H,6H,7H,8H-imidazo1,2-apyrimidine, identified by the chemical identifier CAS No. 1699567-34-4, represents a significant compound in the realm of chemical and pharmaceutical innovation. This heterocyclic molecule, featuring a fused imidazole and pyrimidine ring system, has garnered attention due to its structural complexity and potential biological activities. The presence of a phenyl group at the 6-position enhances its pharmacophoric properties, making it a valuable scaffold for drug discovery and medicinal chemistry research.

The structural motif of 6-phenyl-5H,6H,7H,8H-imidazo1,2-apyrimidine is particularly intriguing because it combines two nitrogen-rich heterocycles known for their diverse biological interactions. Imidazole and pyrimidine derivatives are widely studied for their roles in enzyme inhibition, receptor binding, and antimicrobial properties. The introduction of the phenyl group at the 6-position of the imidazo[1,2-a]pyrimidine core introduces additional conformational flexibility and electronic properties that can be exploited for fine-tuning biological activity.

In recent years, there has been a surge in interest regarding heterocyclic compounds as lead molecules for therapeutic applications. The imidazo1,2-apyrimidine scaffold has been extensively explored for its potential in treating various diseases, including cancer, inflammation, and infectious disorders. Researchers have leveraged computational chemistry and high-throughput screening to identify novel derivatives with enhanced efficacy and reduced toxicity. The compound CAS No. 1699567-34-4 stands out as a promising candidate due to its unique structural features.

One of the most compelling aspects of 6-phenyl-5H,6H,7H,8H-imidazo1,2-apyrimidine is its potential as an inhibitor of kinases and other enzymes involved in signal transduction pathways. Kinase inhibitors have revolutionized the treatment of cancers by targeting specific molecular pathways that drive tumor growth. The phenyl group in this compound can serve as a hinge-binding motif or participate in hydrophobic interactions with the target enzyme's active site. This dual functionality makes it an attractive candidate for further development.

Furthermore, the imidazo1,2-apyrimidine core is known to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This has led to investigations into its use as an alternative therapy against drug-resistant strains of pathogens. The phenyl substitution at the 6-position may enhance these antimicrobial effects by improving cell membrane permeability or interfering with bacterial metabolic pathways.

The synthesis of CAS No. 1699567-34-4 involves multi-step organic reactions that highlight the ingenuity of synthetic chemists in constructing complex heterocyclic frameworks. Traditional methods include condensation reactions between appropriate precursors followed by cyclization steps to form the imidazo[1,2-a]pyrimidine core. Advances in catalytic processes have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields.

Recent studies have also explored the pharmacokinetic properties of 6-phenyl-5H,6H,7H,8H-imidazo1,2-apyrimidine using computational modeling techniques. These studies predict favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound series. For instance, molecular dynamics simulations have shown that the phenyl group enhances solubility while maintaining stability under physiological conditions.

The therapeutic potential of this compound has not gone unnoticed by pharmaceutical companies worldwide. Several research groups are currently conducting preclinical studies to evaluate its efficacy against various diseases. Initial results suggest that derivatives of CAS No. 1699567-34-4 may exhibit potent anti-inflammatory effects by modulating cytokine production or inhibiting inflammatory enzyme activity.

In addition to its biological significance,imidozo[1',2':1',2"]pyrimidines, such as our subject compound,are also being explored for their photophysical propertiesin materials science applications like organic light-emitting diodes (OLEDs)and photodynamic therapy (PDT). The extended conjugation provided bythe fused heterocyclic system allowsfor tunable emission wavelengths,making these molecules attractive candidatesfor optoelectronic devices.

The developmentof new synthetic methodologies continues to drive innovation in this field,with researchers seeking greener alternatives to traditional organic synthesis techniques.* Recent advances include transition-metal-catalyzed cross-coupling reactions that enable rapid constructionof complex imidazo[1',2':1',2"]pyrimidine scaffolds.* These methods often require milder reaction conditions,*lower energy consumption,*and generate less waste,*aligning with global sustainability goals.*

The roleof computational chemistryin drug discovery cannot be overstated.* Molecular modeling toolsallow researchers to predict how different derivativesof *CAS No.* 1699567–34–4will interact with biological targets.* This acceleratesthe drug development pipeline,*saving timeand resourcesby identifying promising candidates early on.*

As our understandingof molecular interactions deepens,*so does our appreciationfor compounds like *imidozo[1',2':1',2"]pyrimidines*.* Their versatilitymakes themvaluable toolsfor both academic researchand industrial applications.* With continued investigation,*we can expectto see more breakthroughsin medicine,*materials science,*and beyond.*

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